molecular formula C17H22N4 B7479663 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine

Cat. No. B7479663
M. Wt: 282.4 g/mol
InChI Key: NWOCTNJPDJBCDP-UHFFFAOYSA-N
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Description

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine, also known as PEP, is a chemical compound that has been extensively studied for its potential use in scientific research. PEP is a selective agonist of the dopamine D1 receptor and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been used in a variety of scientific research applications. It has been studied for its potential use in treating Parkinson's disease, schizophrenia, and drug addiction. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has also been shown to improve cognitive function and memory in animal models.

Mechanism of Action

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is a selective agonist of the dopamine D1 receptor. Activation of this receptor has been shown to increase cAMP levels in cells, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has also been shown to increase cAMP levels in cells, which may contribute to its potential use in treating Parkinson's disease and drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine in lab experiments is its selectivity for the dopamine D1 receptor. This allows for more precise manipulation of the dopamine system. However, one limitation of using 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for research on 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine. One area of interest is its potential use in treating Parkinson's disease. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to increase cAMP levels in cells, which may help to compensate for the loss of dopamine-producing neurons in the brain. Another area of interest is its potential use in treating drug addiction. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a promising treatment for addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine and its potential for off-target effects.
Conclusion:
In conclusion, 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective agonist of the dopamine D1 receptor and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has several potential applications in treating Parkinson's disease, drug addiction, and cognitive impairment. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine can be synthesized using a variety of methods. One common method involves the reaction of 4-bromoethylbenzene with 2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.

properties

IUPAC Name

4-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c18-16-6-4-15(5-7-16)8-10-20-11-13-21(14-12-20)17-3-1-2-9-19-17/h1-7,9H,8,10-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOCTNJPDJBCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine

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